molecular formula C19H17N3O4 B6112610 7-(morpholin-4-ylcarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

7-(morpholin-4-ylcarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B6112610
M. Wt: 351.4 g/mol
InChI Key: SSKOCWPSSPDKPO-UHFFFAOYSA-N
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Description

7-(Morpholin-4-ylcarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a morpholine ring attached to the quinazoline core, which is further substituted with a phenyl group. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(morpholin-4-ylcarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the quinazoline derivative is reacted with morpholine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as nitronium tetrafluoroborate can be used for nitration reactions.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(morpholin-4-ylcarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

    4-(Morpholin-4-yl)-2-phenylquinazoline: Similar structure but lacks the carbonyl group attached to the morpholine ring.

    3-Phenylquinazoline-2,4(1H,3H)-dione: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.

    7-(Piperidin-4-ylcarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: The presence of the morpholine ring and the carbonyl group in 7-(morpholin-4-ylcarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione enhances its chemical reactivity and biological activity compared to similar compounds. This unique combination allows for a broader range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

7-(morpholine-4-carbonyl)-3-phenyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(21-8-10-26-11-9-21)13-6-7-15-16(12-13)20-19(25)22(18(15)24)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOCWPSSPDKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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